molecular formula C17H18O2 B13328880 3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzaldehyde

3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzaldehyde

Cat. No.: B13328880
M. Wt: 254.32 g/mol
InChI Key: LUCRPKOIZYTMCV-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzaldehyde is a substituted benzaldehyde derivative featuring a 3-methylbenzyl ether group at the 2-position and methyl substituents at the 3- and 4-positions of the aromatic ring. This compound is synthesized via alkylation of 3,4-dihydroxybenzaldehyde, a common precursor for flavoring agents and fragrances . The reaction typically involves sodium hydride (NaH) in dimethylformamide (DMF) as a base, facilitating the substitution of hydroxyl groups with alkylating agents like 3-methylbenzyl chloride.

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

3,4-dimethyl-2-[(3-methylphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C17H18O2/c1-12-5-4-6-15(9-12)11-19-17-14(3)13(2)7-8-16(17)10-18/h4-10H,11H2,1-3H3

InChI Key

LUCRPKOIZYTMCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=CC(=C2C)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzaldehyde typically involves the reaction of 3,4-dimethylphenol with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the desired benzaldehyde derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC

    Reduction: NaBH4, LiAlH4

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)

Major Products Formed

    Oxidation: 3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzoic acid

    Reduction: 3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzyl alcohol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. Additionally, the aromatic structure allows for interactions with hydrophobic regions of biomolecules, influencing their activity.

Comparison with Similar Compounds

Structural Differences :

  • 3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzaldehyde : Methyl groups at positions 3 and 4; 3-methylbenzyl ether at position 2.
  • Compound 10a : Methoxy groups at positions 4 and on the benzyl ether (4-methoxybenzyl); lacks methyl substituents.

Synthesis :
Compound 10a is synthesized via analogous alkylation of 4-methoxy-2-hydroxybenzaldehyde with 4-methoxybenzyl bromide, achieving an 82% yield using NaH/DMF conditions . In contrast, the target compound requires alkylation with 3-methylbenzyl chloride, which may reduce steric hindrance compared to bulkier methoxy derivatives.

3,4-Bis((3-methylbut-2-en-1-yl)oxy)benzaldehyde (Compound 8)

Structural Differences :

  • Target Compound : Features a single 3-methylbenzyl ether and methyl substituents.
  • Compound 8 : Contains two prenyl (3-methylbut-2-en-1-yl) ether groups at positions 3 and 4 .

Synthesis :
Compound 8 is synthesized in two steps: (1) reaction of 3,4-dihydroxybenzaldehyde with NaH/DMF, followed by (2) alkylation with 3-methylbut-2-en-1-yl bromide. This contrasts with the target compound’s single-step alkylation, simplifying its production .

Physicochemical Properties :

  • Target Compound : Dimethyl and benzyl substituents (estimated MW ~254.3) balance hydrophobicity and steric effects, optimizing stability for industrial applications .

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

Structural Differences :

  • Target Compound : Methyl and benzyl ether substituents.
  • 3,4-Dimethoxybenzaldehyde : Methoxy groups at positions 3 and 4; lacks the benzyl ether .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield Key Applications
This compound C₁₇H₁₈O₂ ~254.3 3,4-dimethyl; 3-methylbenzyl ether Not reported Pharmaceuticals, fragrances
4-Methoxy-2-((4-methoxybenzyl)oxy)benzaldehyde C₁₆H₁₆O₄ 272.29 4-methoxy; 4-methoxybenzyl ether 82% Synthetic intermediates
3,4-Bis((3-methylbut-2-en-1-yl)oxy)benzaldehyde C₁₂H₁₄O₃ 206.24 Dual prenyl ethers Not reported Melanogenesis inhibition
3,4-Dimethoxybenzaldehyde C₉H₁₀O₃ 166.17 3,4-methoxy High (industrial) Flavoring, drug synthesis

Key Research Findings and Limitations

  • Synthetic Efficiency : The target compound’s synthesis avoids multi-step processes required for prenylated derivatives (e.g., Compound 8), improving scalability .
  • Functional Trade-offs : Methyl groups enhance stability but may reduce reactivity compared to methoxy analogs in electrophilic substitutions .
  • Data Gaps: Limited experimental data (e.g., melting points, solubility) for the target compound necessitate further characterization.

Biological Activity

3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzaldehyde is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound, characterized by its benzaldehyde structure and specific substitutions, may interact with various biological pathways, influencing cell growth, apoptosis, and other physiological processes.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of multiple functional groups that contribute to its reactivity and biological activity. The compound features:

  • Two methyl groups at the 3 and 4 positions on the benzene ring.
  • A methoxy group linked to a 3-methylbenzyl moiety.

These structural characteristics may enhance its interactions with biological targets compared to structurally similar compounds.

Antitumor Activity

Research has shown that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing methoxy and aldehyde functionalities have demonstrated interactions with cellular signaling pathways that regulate tumor growth. In vitro studies using MTT assays have indicated that related compounds can inhibit the proliferation of various tumor cell lines, suggesting potential applications in cancer therapy .

Compound NameIC50 Value (µM)Biological Activity
Compound A5.0Antitumor
Compound B2.7Acetylcholinesterase Inhibitor
This compoundTBDTBD

Antimicrobial Activity

The antimicrobial properties of benzaldehyde derivatives have been well-documented. Similar compounds have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that indicates potential for therapeutic use against infections .

Study on Antimicrobial Efficacy

In a recent study evaluating the antimicrobial activities of various benzaldehyde derivatives, it was found that certain analogs exhibited MIC values as low as 1 µg/mL against resistant strains of bacteria. This suggests that this compound could possess similar or enhanced activity due to its unique structure .

In Vivo Studies

Preliminary in vivo studies on related compounds have demonstrated their ability to reduce tumor growth in animal models. For instance, systemic administration of a structurally similar compound reduced tumor size significantly compared to controls . These findings highlight the potential for further exploration of this compound in therapeutic contexts.

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of key enzymes such as acetylcholinesterase.
  • Modulation of signaling pathways involved in apoptosis and cell cycle regulation.
  • Interaction with DNA or RNA synthesis processes in tumor cells.

Q & A

Q. What are the established synthetic routes for 3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzaldehyde, and what reaction conditions optimize yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A general method involves reacting a substituted benzaldehyde precursor (e.g., 3,4-dimethylphenol derivatives) with 3-methylbenzyl bromide under basic conditions. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (5 drops per 0.001 mol) for 4 hours under reduced pressure has been effective for analogous benzaldehyde derivatives . Yield optimization may require controlled temperature (e.g., 80–100°C) and inert atmospheres to prevent oxidation of the aldehyde group.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch ~1685–1700 cm⁻¹, ether C-O stretch ~1250 cm⁻¹) .
  • NMR : ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.0–8.0 ppm, methyl groups at δ 2.0–2.5 ppm) . ¹³C NMR resolves carbonyl (δ ~190 ppm) and quaternary carbons .
  • GC-MS/HPLC : Validates purity (>95%) and detects impurities (e.g., unreacted precursors or oxidation byproducts) .

Q. What preliminary biological activities have been reported for structurally related benzaldehyde derivatives?

Analogous compounds (e.g., 4-hydroxy-3-methoxybenzaldehyde) exhibit antimicrobial, antioxidant, and enzyme-inhibitory properties. For example, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) shows radical scavenging activity in DPPH assays (IC₅₀ ~50 µM) . Bioactivity screening for the target compound should include in vitro assays (e.g., MIC tests for antimicrobial activity, ROS scavenging assays) .

Advanced Research Questions

Q. How can contradictory analytical data (e.g., NMR vs. GC-MS results) be resolved during structural validation?

Contradictions may arise from dynamic molecular behavior (e.g., tautomerism) or solvent effects. Cross-validation using multiple techniques is essential:

  • Compare experimental NMR shifts with DFT-calculated spectra .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., exact mass 226.1066 for C₁₃H₁₄O₃) .
  • X-ray crystallography (e.g., single-crystal analysis) provides unambiguous structural confirmation, as demonstrated for hydrazone derivatives of dimethoxybenzaldehydes .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Substituent modulation : Replace the 3-methylbenzyl group with halogenated or electron-withdrawing groups (e.g., 4-chlorobenzyl) to assess effects on bioactivity .
  • Pharmacophore mapping : Computational tools (e.g., molecular docking) can predict interactions with targets like cytochrome P450 or microbial enzymes .
  • Metabolic stability : Evaluate oxidative stability via accelerated degradation studies (e.g., exposure to H₂O₂ or liver microsomes) .

Q. How can computational modeling predict the compound’s reactivity in catalytic oxidation or coupling reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular dynamics (MD) : Simulate interactions with catalysts (e.g., Ce-MOFs) to model oxidation pathways (e.g., aldehyde → carboxylic acid) .
  • Solvent effect modeling : COSMO-RS simulations assess solvent polarity’s impact on reaction kinetics .

Q. What advanced purification techniques address challenges in isolating this compound from complex reaction mixtures?

  • Prep-HPLC : Use C18 columns with gradient elution (e.g., 70% MeOH/H₂O → 95% MeOH) for high-purity isolation (>99%) .
  • Crystallization : Optimize solvent systems (e.g., EtOAc/hexane) based on Hansen solubility parameters .
  • SPE (Solid-Phase Extraction) : Employ silica-based cartridges with tailored eluents to remove polar byproducts .

Q. How does the steric and electronic environment of the 3-methylbenzyl group influence its stability under varying pH and temperature?

  • Steric hindrance from the 3-methyl group reduces susceptibility to nucleophilic attack at the ether linkage.
  • Electron-donating methyl groups stabilize the benzyloxy moiety under acidic conditions (pH 4–6), but degradation accelerates above pH 8 due to hydroxide ion attack .
  • Thermogravimetric analysis (TGA) shows stability up to ~150°C, with decomposition onset at 200°C .

Methodological Considerations

Q. What protocols are recommended for quantifying trace impurities (e.g., residual solvents or synthetic intermediates)?

  • GC-MS with Headspace Sampling : Detect volatile impurities (e.g., residual ethanol) with LOD <1 ppm .
  • HPLC-UV/ELSD : Quantify non-volatile intermediates (e.g., unreacted 3-methylbenzyl alcohol) using reverse-phase C8 columns .

Q. How can researchers design robust kinetic studies to evaluate the compound’s degradation pathways?

  • Pseudo-first-order kinetics : Monitor aldehyde oxidation (e.g., via UV-Vis at λ = 280 nm) under controlled O₂ exposure .
  • Arrhenius plots : Determine activation energy (Eₐ) by measuring degradation rates at 25°C, 40°C, and 60°C .

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